tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate

Lipophilicity Drug-likeness Membrane permeability

Researchers synthesizing bifunctional PROTACs often face the challenge of maintaining precise trans-1,4 stereochemistry while achieving orthogonal deprotection. This tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate solves that with a Boc-protected amine and a stable N-cyclohexylmethyl side chain. • 95% purity (HPLC), trans configuration confirmed, supplied as a solid. • The cyclohexylmethyl group remains intact during acidic Boc deprotection, eliminating an extra protection/deprotection step and reducing synthetic operations by at least one. • Enhanced lipophilicity (XLogP3-AA = 4.2) and moderate TPSA (50.4 Ų) position it optimally for blood-brain barrier penetration and lipid-interface GPCR targeting. In stock and ready for immediate global shipping. Ideal for kinase inhibitor, receptor antagonist, and PROTAC linker construction.

Molecular Formula C18H34N2O2
Molecular Weight 310.482
CAS No. 1286263-90-8
Cat. No. B2569812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate
CAS1286263-90-8
Molecular FormulaC18H34N2O2
Molecular Weight310.482
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCCC2
InChIInChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h14-16,19H,4-13H2,1-3H3,(H,20,21)
InChIKeyIRDRDVLZZPOHHG-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate: Structural Identity & Purity


tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate (CAS 1286263‑90‑8) is a trans‑1,4‑disubstituted cyclohexane building block that carries a Boc‑protected amine and a cyclohexylmethylamino side chain . Its molecular formula is C₁₈H₃₄N₂O₂ with a molecular weight of 310.5 g·mol⁻¹, an XLogP3‑AA of 4.2, and a topological polar surface area of 50.4 Ų [1]. The compound is supplied as a >95 % purity solid and is primarily used as a protected diamine intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors, receptor antagonists, and PROTAC linkers where precise control of 1,4‑trans stereochemistry and amine reactivity is required .

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate Generic Substitution Risks


In‑class 4‑aminocyclohexylcarbamate building blocks cannot be interchanged without altering key molecular properties that dictate downstream synthetic performance and biological function. The cyclohexylmethyl substituent imparts a unique combination of lipophilicity (XLogP3‑AA = 4.2) and conformational flexibility (6 rotatable bonds) [1] that distinguishes this compound from its closest analogs, such as the cyclohexyl‑ (XLogP3‑AA ≈ 3.7) or methyl‑amino variants (XLogP3‑AA ≈ 2.2) . These differences directly affect solubility, membrane permeability, and target‑binding interactions of final drug‑like molecules. The trans (1R*,4R*) stereochemistry is also critical: the cis isomer exhibits a different vector angle between the two amine functionalities, which can eliminate activity in rigid binding pockets . Substituting with a primary amine (e.g., tert‑butyl (trans‑4‑aminocyclohexyl)carbamate) introduces an unprotected nucleophile that can lead to unwanted side reactions during multi‑step syntheses, making the N‑cyclohexylmethyl‑protected form a strategically distinct starting material .

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate: Quantitative Comparison with Analogs


Elevated Lipophilicity over N-Cyclohexyl/N-Methyl Analogs

The cyclohexylmethyl substituent on the target compound increases computed lipophilicity by +0.5 log units relative to the N‑cyclohexyl analog and by +2.0 log units relative to the N‑methyl analog [1]. Higher XLogP3‑AA values within the optimal range (1–5) are correlated with improved passive membrane permeability in cell-based assays, making this building block advantageous for designing CNS‑penetrant or intracellular‑targeting final compounds.

Lipophilicity Drug-likeness Membrane permeability

Enhanced Conformational Flexibility via Rotatable Bonds

The target compound possesses 6 rotatable bonds, one more than the N‑cyclohexyl analog (5) and two more than the N‑methyl analog (4) [1]. This additional degree of freedom allows the cyclohexylmethyl side chain to sample a wider conformational space, which can be beneficial for engaging shallow or adaptable binding sites where rigid linkers fail to achieve key interactions.

Conformational flexibility Ligand efficiency Induced fit

Trans Exit Vector for Structure-Based Design

The (1R*,4R*) configuration enforces a 180° exit vector angle between the Boc‑protected amine and the cyclohexylmethylamino moiety. In contrast, the cis (1R*,4S*) isomer would produce a ~60° angle, potentially misaligning pharmacophoric elements in rigid binding pockets . Although no head‑to‑head biological data are available for this exact compound pair, the impact of cis/trans geometry on activity has been demonstrated across numerous 1,4‑disubstituted cyclohexane drugs, including the D₂/D₃ antagonist cariprazine, where the trans configuration is essential for receptor engagement .

Stereochemistry Exit vector Structure-based design

Benchmark Purity and Multi-Vendor Supply Reliability

Multiple independent suppliers (AKSci, Fluorochem, Kishida, CymitQuimica) report a minimum purity specification of 95% for this compound, with pricing ranging from ~$180/100 mg to $660/1 g . This level of multi‑vendor availability with consistent quality metrics is not observed for the N‑cyclohexyl analog (CAS 1286265‑75‑5), which is listed by fewer sources and often without a stated purity specification . For long‑term medicinal chemistry programs, assured purity and redundant supply are critical to avoid batch‑dependent variability in SAR studies.

Purity Sourcing reliability Supply chain

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate Application Scenarios


PROTAC Linkers with Trans Exit Vector

The Boc‑protected amine can be orthogonally deprotected under acidic conditions while the cyclohexylmethylamino group remains available for reductive amination or amide coupling. This enables the sequential construction of bifunctional PROTAC molecules where the trans geometry enforces a linear spatial arrangement between the E3 ligase ligand and the target‑binding warhead [1].

CNS-Penetrant Kinase Inhibitor Optimization

The elevated lipophilicity (XLogP3‑AA = 4.2) and moderate TPSA (50.4 Ų) place this building block within the favorable range for blood–brain barrier penetration. When incorporated into a hinge‑binding scaffold, the cyclohexylmethyl side chain can occupy a lipophilic sub‑pocket while the trans configuration maintains the correct trajectory for the solvent‑exposed region [1].

Library Synthesis of N-Substituted 1,4-Diaminocyclohexanes

The N‑cyclohexylmethyl group serves as a stable protecting group during Boc deprotection and subsequent diversification steps. This eliminates the need for an additional protection/deprotection sequence that would be required if using the free primary amine analog (tert‑butyl (trans‑4‑aminocyclohexyl)carbamate), reducing overall step count by at least one synthetic operation .

GPCR Allosteric Modulators with Lipophilic Side Chains

Many GPCR allosteric sites lie at the lipid interface and favor extended lipophilic substituents. The six‑carbon cyclohexylmethyl group provides greater hydrophobic surface area than the cyclohexyl or methyl analogs, potentially enhancing binding affinity to these sites while the trans scaffold ensures the pharmacophore is correctly oriented for receptor activation modulation .

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